Coumarin-3-carboxylic acid, allyl ester
Description
Significance of Coumarin (B35378) Scaffolds in Organic and Medicinal Chemistry
The coumarin nucleus, a benzopyrone structure, is considered a "privileged scaffold" in chemical research. nih.goviucr.org This distinction arises from its widespread presence in natural products and its ability to interact with a diverse array of enzymes and receptors in biological systems. researchgate.netmdpi.com The simple, rigid, and planar geometry of the coumarin ring system, combined with its unique physicochemical properties, makes it an ideal template for the design of novel bioactive molecules. nih.gov
For decades, chemists have exploited the coumarin framework to develop compounds with significant pharmacological activities. These include applications as anticoagulants, anti-inflammatory agents, and antimicrobials. iucr.orgmdpi.com The versatility of the scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives to explore structure-activity relationships. nih.govresearchgate.net Furthermore, the fluorescent nature of many coumarin derivatives has led to their use as probes and dyes in various biological and material science applications. The development of new synthetic pathways to create and functionalize coumarins remains a dynamic area, driven by the continuous search for compounds with enhanced or novel properties. nih.gov
The Role of Ester Functionalization in Coumarin Derivatives
Esterification at the C-3 position of the coumarin ring is a key strategy for modifying the molecule's properties and biological activity. The introduction of an ester group can significantly influence factors such as solubility, bioavailability, and interaction with biological targets. The carboxyl group at the C-3 position of coumarin-3-carboxylic acid is a versatile handle for a variety of chemical transformations, with esterification being a common and effective modification.
Specific Research Focus on Coumarin-3-carboxylic acid, allyl ester
While a wide variety of coumarin esters have been synthesized and studied, "this compound" (also known as allyl 2-oxo-2H-chromene-3-carboxylate) is a derivative of particular interest due to the reactive nature of the allyl group. The allyl moiety provides a site for further chemical modification, such as polymerization, cross-coupling reactions, or the introduction of other functional groups.
Synthesis: The synthesis of this compound is not extensively documented in dedicated studies, but its preparation can be reliably inferred from analogous reactions. A common and effective method involves the esterification of Coumarin-3-carboxylic acid. One established route for a similar compound, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, involves the reaction of the parent carboxylic acid with allyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.goviucr.org This Williamson ether synthesis-like reaction deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile to displace the bromide from allyl bromide, yielding the desired ester.
A general procedure would involve:
Dissolving Coumarin-3-carboxylic acid in a suitable polar aprotic solvent (e.g., DMF).
Adding a base (e.g., potassium carbonate) to facilitate the deprotonation of the carboxylic acid.
Introducing allyl bromide to the reaction mixture.
Stirring the mixture, possibly with heating, to drive the reaction to completion.
Purifying the final product using techniques like column chromatography. nih.gov
Chemical Properties and Spectroscopic Data: The chemical properties of this compound are defined by the coumarin core, the ester linkage, and the terminal allyl group. The compound would be expected to be a solid at room temperature. Spectroscopic analysis is crucial for its characterization. Based on the analysis of its precursor and closely related analogues, the following data can be anticipated.
| Property | Description | Source |
| Molecular Formula | C₁₃H₁₀O₄ | Inferred |
| Molecular Weight | 230.22 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid. |
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin ring, a characteristic singlet for the proton at the C-4 position, and signals for the allyl group protons (-CH₂-, -CH=, =CH₂). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the lactone, aromatic carbons, and the three distinct carbons of the allyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the lactone and the ester group, C=C stretching from the aromatic ring and allyl group, and C-O stretching of the ester linkage. |
The presence of the allyl group makes this molecule a valuable building block for more complex structures through reactions such as radical additions, Heck coupling, or metathesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22g/mol |
IUPAC Name |
prop-2-enyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h2-6,8H,1,7H2 |
InChI Key |
VFLDNJKSHCUDFU-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Coumarin 3 Carboxylic Acid, Allyl Ester
Reactivity of the Allyl Moiety
The allyl group (CH₂=CH-CH₂-) of coumarin-3-carboxylic acid, allyl ester provides a reactive handle for various chemical modifications, enabling the introduction of new functional groups through reactions at its carbon-carbon double bond.
Thiol-Ene Reactions for Post-Functionalization
The thiol-ene reaction is a powerful and efficient method for the post-functionalization of molecules containing an allyl group. chem-station.comrsc.org This reaction, often considered a "click" reaction, involves the addition of a thiol (R-SH) across the double bond of the allyl moiety. chem-station.comwikipedia.org The process can be initiated by radicals, typically generated by light (photo-initiation) or heat, and proceeds via a free-radical chain mechanism. wikipedia.orgalfa-chemistry.comillinois.edu
The mechanism involves the formation of a thiyl radical from the thiol, which then adds to the alkene in an anti-Markovnikov fashion. illinois.edunih.gov This addition creates a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. illinois.edunih.gov
This method is highly valued for its high yields, stereoselectivity, and tolerance of a wide variety of functional groups. chem-station.comwikipedia.org It allows for the attachment of diverse molecular fragments, including hydrophobic, hydrophilic, and polymeric thiols, onto the coumarin (B35378) scaffold. nih.gov This versatility makes the thiol-ene reaction a key strategy for modifying the properties of coumarin derivatives for applications in materials science and bioconjugation. alfa-chemistry.commdpi.comchemrxiv.org
Radical Addition Reactions
Beyond thiol-ene reactions, the allyl group is susceptible to other radical addition reactions. These reactions are also initiated by the formation of a radical species that attacks the double bond of the allyl group. For instance, radical hydrothiolation can generate a carbon-centered radical that can then participate in intramolecular cyclization reactions if other unsaturated groups are present in the molecule. wikipedia.org
The efficiency and outcome of these radical additions can be influenced by the stability of the intermediate radicals formed. The addition typically occurs at the less substituted carbon of the double bond to form a more stable secondary radical. illinois.edu
Reactions Involving the Coumarin-3-carboxylic Ester Core
The coumarin-3-carboxylic ester core possesses its own distinct reactivity, primarily centered around the α,β-unsaturated ester system and the potential for decarboxylative transformations.
Michael Addition Reactions
The coumarin-3-carboxylic acid and its esters can act as Michael acceptors, allowing for conjugate addition reactions. ias.ac.inrsc.org In these reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The presence of the carboxylic acid or ester group at the C3 position enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. ias.ac.inresearchgate.net
A variety of nucleophiles can be employed in these reactions, including indoles and pyrazolones. rsc.orgrsc.org These reactions can sometimes proceed without a catalyst and can be followed by a decarboxylation step, leading to the formation of 3,4-dihydrocoumarin derivatives. rsc.org For example, the reaction of coumarin-3-carboxylic acids with indoles under catalyst-free conditions yields biologically relevant indole-3-substituted dihydrocoumarins. rsc.org
The reaction with pyrazolones can proceed via a domino conjugate addition, decarboxylation, and subsequent esterification or amidation, depending on the reaction conditions, to afford pyrazolyl 2-hydroxy phenylpropionate derivatives. rsc.org The coumarin-3-carboxylic acid/ester core structure is crucial for its role as an effective Michael acceptor in these transformations. rsc.org
Table 1: Examples of Michael Addition Reactions with Coumarin-3-carboxylic Acid Derivatives
| Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Indoles | Indole-3-substituted dihydrocoumarins | Catalyst-free | rsc.org |
| Pyrazolones | Pyrazolyl 2-hydroxy phenylpropionate derivatives | Catalyst-free, various solvents | rsc.org |
| 4-Hydroxycoumarin | Warfarin and related derivatives | Organocatalysts | nih.gov |
| Ketones | 3,4-disubstituted coumarins | Cinchona alkaloid-derived primary amine catalyst | nih.gov |
Decarboxylative Functionalization Reactions
Decarboxylative reactions are a cornerstone of coumarin-3-carboxylic acid chemistry, providing a route to functionalize the coumarin scaffold at the C3 or C4 position by removing the carboxyl group as carbon dioxide. ias.ac.innih.gov These transformations can be mediated by transition metals or occur under metal-free conditions and often involve radical intermediates. ias.ac.inqu.edu.qa
The functionalization of coumarin-3-carboxylic acids can be directed to either the C3 or C4 position, depending on the reaction conditions and the reagents used. ias.ac.in
C3-Functionalization:
Decarboxylative cross-coupling reactions at the C3 position allow for the introduction of various substituents. For instance, palladium-catalyzed decarboxylative coupling with 3-bromocoumarins can occur with high regioselectivity at the C3-position. ias.ac.in Copper-catalyzed decarboxylative coupling with toluene (B28343) derivatives can lead to 3-benzylated coumarins. ias.ac.in Furthermore, iron-catalyzed decarboxylative radical coupling with α,α-difluoroarylacetic acids yields C3-difluoroarylmethylated coumarins. nih.gov The decarboxylative iodination of coumarin-3-carboxylic acids using molecular iodine provides a straightforward method to synthesize 3-iodocoumarins, which are valuable precursors for further functionalization. qu.edu.qa
C4-Functionalization:
Alternatively, functionalization can be directed to the C4 position. A notable example is the palladium-catalyzed decarboxylative arylation with arylboronic acids, which unexpectedly occurs at the C4-position. ias.ac.in Another significant transformation is the PIDA/I2-mediated decarboxylative C4-amination of coumarin-3-carboxylic acids, which provides a direct route to 4-aminocoumarins. bohrium.com Visible light-driven photoredox catalysis can also be employed for the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids, leading to 4-substituted-chroman-2-ones. acs.org
Table 2: Regioselective Decarboxylative Functionalization of Coumarin-3-carboxylic Acids
| Position | Functionalization Type | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| C3 | Benzylation | Toluene derivatives, Cu(OAc)₂ | 3-Benzylated coumarins | ias.ac.in |
| C3 | Difluoroarylmethylation | α,α-Difluoroarylacetic acids, Fe(III) catalyst | C3-Difluoroarylmethylated coumarins | nih.gov |
| C3 | Iodination | Molecular iodine, K₂HPO₄ | 3-Iodocoumarins | qu.edu.qa |
| C4 | Amination | Secondary amines, PIDA/I₂ | 4-Aminocoumarins | bohrium.com |
| C4 | Arylation | Arylboronic acids, Pd(OAc)₂ | 4-Aryl-coumarins | ias.ac.in |
| C4 | Azaarylation | (Cyano)azaarenes, fac-Ir(ppy)₃ (photocatalyst) | 4-Substituted-chroman-2-ones | acs.org |
Metal-Catalyzed Decarboxylative Reactions (e.g., Pd, Cu, Rh)
The allyl ester of coumarin-3-carboxylic acid is a versatile substrate for metal-catalyzed decarboxylative reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 or C4 position of the coumarin core. These reactions offer an advantage by using readily available carboxylic acid derivatives and often proceed under neutral conditions with carbon dioxide as the sole byproduct. nih.gov
Palladium catalysis is notably effective for the decarboxylative allylation of allyl 3-carboxycoumarins. This transformation represents a significant advance in forming sp2–sp3 carbon-carbon bonds under exceptionally mild conditions, reacting at temperatures between 25–50 °C. nih.gov The process avoids the need for strong bases or pre-formed organometallic reagents typically required for standard cross-coupling reactions. nih.gov Mechanistically, the reaction is believed to proceed through a palladium-induced ionization of the allyl ester to form a π-allyl palladium carboxylate intermediate. nih.gov Subsequent decarboxylation and reductive elimination yield the 3-allylcoumarin product. This decarboxylative metalation under neutral conditions is noteworthy, as traditional decarboxylation of coumarin carboxylates often requires harsh conditions like high temperatures with strong acids or bases. nih.gov
Copper catalysts have also been employed in related decarboxylative transformations of coumarin-3-carboxylic acids. For instance, a copper(I)-catalyzed decarboxylative cross-coupling reaction with H-phosphonates has been developed to construct C–P bonds at the C3 position. thieme-connect.de This reaction proceeds via a radical pathway, initiated by an oxidant like di-tert-butyl peroxide (DTBP), and demonstrates good functional-group tolerance. thieme-connect.de Similarly, copper has been used to catalyze decarboxylative couplings to form C-C and C-N bonds. ias.ac.in
Rhodium catalysts are effective in directing functionalization to the C4 position. Rhodium(III) has been used to catalyze the regioselective C4-arylation of coumarin-3-carboxylic acids. mdpi.com The presence of the carboxylic acid group is crucial for directing the C-H activation to the C4 position. mdpi.com
The choice of metal catalyst plays a critical role in determining the regioselectivity of the functionalization, with palladium often favoring C3-allylation and rhodium directing arylation to the C4 position.
Table 1: Examples of Metal-Catalyzed Decarboxylative Reactions
| Catalyst System | Reactant | Reaction Type | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pd(dba)₂ / PPh₃ | Allyl 3-carboxycoumarin | Decarboxylative Allylation | 25–50 °C | 3-Allylcoumarin | nih.gov |
| CuI / DTBP | Coumarin-3-carboxylic acid | Decarboxylative Phosphorylation | 110 °C, Dioxane | 3-Phosphonocoumarin | thieme-connect.de |
| [Cp*RhCl₂]₂ / Zn(OAc)₂ | Coumarin-3-carboxylic acid | Decarboxylative C4-Arylation | 80 °C, DCE | 4-Arylcoumarin | mdpi.com |
| PdCl₂ / Ag₂CO₃ | Coumarin-3-carboxylic acid | Decarboxylative Alkenylation | 120 °C, DMSO | 3-Vinylcoumarin | nih.gov |
Photocatalytic Reductive Azaarylation
A notable reaction involving coumarin-3-carboxylic acids is the visible-light-driven photocatalytic reductive azaarylation. nih.govacs.orgresearchgate.net This process represents a unique application of free-carboxylic-acid-activated olefins in radical transformations, leading to the synthesis of biologically relevant 4-substituted-chroman-2-ones. nih.govresearchgate.net The reaction is a decarboxylative process that couples coumarin-3-carboxylic acids with (cyano)azaarenes. researchgate.net
The transformation is typically catalyzed by fac-Ir(ppy)₃ under blue LED irradiation at room temperature. nih.govnih.gov Key parameters for the success of this strategy include the use of a photoredox catalyst, a suitable base, an anhydrous solvent (like DMSO), and an inert atmosphere. researchgate.net The methodology is versatile, accommodating a wide range of substituents on both the coumarin-3-carboxylic acid and the azaarene partner. nih.gov
The proposed mechanism involves the photocatalytic activation of the (cyano)azaarene. researchgate.net A subsequent decarboxylative Giese-type reaction occurs where a newly formed radical adds to the C4 position of the coumarin. researchgate.net This is followed by a hydrogen atom transfer and rearomatization of the pyridine (B92270) ring to yield the final 4-substituted-chroman-2-one product. researchgate.net
The reaction scope has been explored with various coumarin-3-carboxylic acids. Substrates bearing electron-donating groups on the aromatic ring generally provide products in very good yields, while those with electron-withdrawing groups tend to result in diminished yields. researchgate.net
Table 2: Substrate Scope in Photocatalytic Reductive Azaarylation of Coumarin-3-carboxylic Acids with 4-cyanopyridine
| Coumarin-3-carboxylic Acid Substituent | Product Yield (%) | Reference |
|---|---|---|
| 6-tert-Butyl | 95 | researchgate.net |
| 6-Methyl | 89 | researchgate.net |
| 6-Methoxy | 84 | researchgate.net |
| 7-Methoxy | 86 | researchgate.net |
| 6-Fluoro | 67 | researchgate.net |
| 6-Bromo | 52 | researchgate.net |
| 6-Chloro | 65 | researchgate.net |
| 8-Chloro | 34 | researchgate.net |
Radical Intermediate Involvement
Radical intermediates play a central role in several key transformations of coumarin-3-carboxylic acid and its esters. The generation of these high-energy species enables functionalizations that are often difficult to achieve through ionic pathways.
The photocatalytic reductive azaarylation is another prime example of a radical-mediated process. researchgate.net The reaction mechanism involves the formation of a radical species that undergoes a Giese-type addition to the coumarin scaffold. researchgate.net This radical pathway is fundamental to the formation of the C4-substituted product.
Furthermore, studies using pulse radiolysis on aqueous solutions of coumarin-3-carboxylic acid have provided direct evidence of its reactivity towards radical species. These studies show that the compound reacts at near diffusion-controlled rates with both hydroxyl radicals (•OH) and hydrated electrons (e⁻aq). nih.gov The reaction with hydroxyl radicals can lead to the formation of stable, hydroxylated products, confirming the susceptibility of the coumarin ring to radical attack. nih.gov The involvement of radical intermediates allows for C-H functionalization and the formation of new C-C, C-P, and C-N bonds under conditions that leverage the unique reactivity of these transient species. thieme-connect.demdpi.comacgpubs.org
Cyclization Reactions for Novel Heterocycles
The coumarin-3-carboxylic acid framework, including its allyl ester, serves as a valuable building block for the synthesis of complex heterocyclic systems. The presence of the carboxyl or ester group at the C3 position activates the C3-C4 double bond, enhancing the scaffold's utility as a dienophile or Michael acceptor in cyclization reactions. mdpi.com
One of the key cyclization pathways is the Diels-Alder reaction. Ethyl coumarin-3-carboxylate, for example, reacts with dienes such as 1,3-dimethyl-1,3-butadiene under high pressure to afford tetrahydro-6H-benzo[c]chromen-6-one derivatives in excellent yields. ekb.eg These [4+2] cycloaddition reactions provide a direct route to polycyclic coumarin structures.
Multi-component reactions also offer an efficient strategy for constructing novel heterocycles. A four-component Ugi and intramolecular Michael addition process involving coumarin-3-carboxylic acids, amines, aldehydes, and terminal alkynes has been developed to produce a series of chromeno[3,4-c]pyrrole-3,4-diones. mdpi.com
Furthermore, the C4-alkenylated products derived from coumarin-3-carboxylic acids can undergo subsequent cyclization reactions. These intermediates can be converted into furo[3,4-c]coumarin or pyrrolo[3,4-c]coumarin derivatives, demonstrating the utility of a tandem functionalization-cyclization approach. mdpi.com Starting from coumarin-3-carboxylic acid, derivatives such as 1,2,3-triazoles and triazolines have also been synthesized through reactions involving an azide (B81097) intermediate, which then undergoes cycloaddition with unsaturated compounds. isca.me
Table 3: Synthesis of Heterocycles from Coumarin-3-Carboxylate Derivatives
| Starting Material | Reagents | Reaction Type | Heterocyclic Product | Reference |
|---|---|---|---|---|
| Ethyl coumarin-3-carboxylate | 1,3-Dimethyl-1,3-butadiene | Diels-Alder Cycloaddition | Tetrahydro-6H-benzo[c]chromen-6-one | ekb.eg |
| Coumarin-3-carboxylic acid | Aryl amine, aryl aldehyde, terminal alkyne | Four-component Ugi / Michael Addition | Chromeno[3,4-c]pyrrole-3,4-dione | mdpi.com |
| Coumarin-3-carboxylic acid azide derivative | Propergyl bromide | [3+2] Cycloaddition | 1,2,3-Triazole derivative | isca.me |
| C4-alkenylated coumarin | - | Intramolecular Cyclization | Furo[3,4-c]coumarin / Pyrrolo[3,4-c]coumarin | mdpi.com |
Rearrangement Reactions of Coumarin Esters
Esters of coumarin-3-carboxylic acid can undergo rearrangement reactions to yield different structural isomers, providing access to alternative heterocyclic scaffolds. ekb.eg A notable example is the rearrangement of ethyl coumarin-3-carboxylate in the presence of 3-methylbutanoic anhydride (B1165640) and triethylamine (B128534), which affords ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate in good yield. ekb.eg This reaction transforms the coumarin ring system into a chroman-based structure with a side chain at the C4 position.
A more general rearrangement has also been reported where esters of coumarin-3-carboxylic acids are heated with various carboxylic anhydrides in the presence of a base like triethylamine or sodium acetate. ekb.eg This process leads to the formation of new products through a structural reorganization of the initial coumarin ester. ekb.eg These transformations highlight the reactivity of the coumarin core under specific conditions, allowing for skeletal diversification beyond simple substitution reactions.
Ring Cleavage Mechanisms
The lactone ring of coumarin-3-carboxylic acid esters is susceptible to cleavage under basic conditions. This ring-opening reaction is a characteristic feature of the coumarin scaffold and proceeds via nucleophilic attack at the carbonyl carbon (C2) of the pyrone ring. nih.gov
Kinetic studies on the ring opening of 3-carboethoxycoumarin with sodium hydroxide (B78521) and hydrazine (B178648) have shown that the reaction is first order with respect to both the coumarin ester and the nucleophile. nih.gov The initial step in the base-catalyzed hydrolysis is the opening of the pyrone ring to give a salt of a coumarinic acid. nih.gov
Reaction with stronger nucleophiles like amines can also lead to efficient ring cleavage. When ethyl coumarin-3-carboxylate is treated with amines in a 1:4 molar ratio, the lactone ring opens to yield salicylaldehyde (B1680747) and corresponding ammonium (B1175870) salts. ekb.eg Similarly, reaction with hydrazine hydrate (B1144303) results in ring fission to form salicylaldazine and the dihydrazide of malonic acid. nih.gov This reactivity underscores the electrophilic nature of the C2 carbonyl and provides a method for converting coumarins back to their salicylaldehyde-based precursors or other open-chain derivatives.
Influence of Ester Group on Overall Reactivity
Firstly, the ester group activates the C3-C4 olefinic bond, making the C4 position highly susceptible to nucleophilic attack. This is a key principle in Michael addition reactions, where nucleophiles add to the C4 carbon. mdpi.com This activation is also fundamental to the photocatalytic reductive azaarylation, which proceeds via addition to the C4 position. researchgate.net
Secondly, the ester group is essential for decarboxylative reactions. In metal-catalyzed processes, the entire carboxylate group acts as a leaving group, ultimately being expelled as CO₂. nih.govnih.gov This allows for the formation of a new bond at the C3 or C4 position, depending on the catalytic system, making the ester a versatile handle for regioselective functionalization. nih.govmdpi.com
Thirdly, the ester group serves as a directing group in certain C-H activation reactions. For instance, in rhodium-catalyzed arylations, the carboxylic acid/ester moiety directs the metal to the C4 position, enabling regioselective functionalization that would be difficult to achieve otherwise. mdpi.com
Finally, the ester group itself can be a site of reaction. While many transformations focus on the coumarin ring, the ester can be hydrolyzed under basic conditions, leading to ring cleavage, or it can be involved in rearrangement reactions. ekb.egnih.gov The nature of the ester (e.g., allyl vs. ethyl vs. methyl) can also influence reaction kinetics and product stability, as seen in photocleavage reactions where the stability of the resulting intermediates is crucial for reaction efficiency.
Spectroscopic and Photophysical Characterization of Coumarin 3 Carboxylic Acid, Allyl Ester
Absorption and Emission Spectroscopy
The absorption and emission characteristics of coumarin-based compounds are central to their utility as fluorophores. These properties are dictated by the electronic structure of the coumarin (B35378) core, which can be modulated by substituent groups.
Coumarin-3-carboxylic acid and its derivatives typically exhibit absorption maxima in the ultraviolet to the blue region of the electromagnetic spectrum. For instance, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) in water shows an absorption peak at 408 nm. rsc.org The esterification of the carboxylic acid group can influence the absorption properties. The N-succinimidyl ester of 7-DCCA (7-DCCAE) displays an absorption maximum at 444 nm in water, indicating a red shift upon esterification in this specific case. rsc.org The absorption spectrum of coumarin and its derivatives is a result of π-π* electronic transitions within the conjugated ring system. researchgate.net
The following table summarizes the absorption maxima for coumarin-3-carboxylic acid and some of its derivatives in different environments.
| Compound | Solvent/Environment | Absorption Maximum (λ_max) |
| 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Water | 408 nm rsc.org |
| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | Water | 444 nm rsc.org |
| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | Isooctane/AOT reverse micelles (w₀=0) | ~423 nm rsc.org |
| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | 0.1 M Phosphate buffer (pH 7.0) | 445 nm sigmaaldrich.com |
This table presents data for derivatives of coumarin-3-carboxylic acid as specific data for the allyl ester was not available in the searched literature.
The fluorescence emission of coumarin-3-carboxylic acid and its derivatives is a key feature for their application as fluorescent probes. The emission wavelength is generally sensitive to the substitution pattern on the coumarin ring and the solvent environment. For example, the hydroxylation of coumarin-3-carboxylic acid (3-CCA) to form 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) results in a fluorescent product with an emission maximum around 450 nm when excited at 395 nm. nih.gov
The emission properties of various coumarin-3-carboxylic acid derivatives are presented in the table below.
| Compound | Solvent/Environment | Excitation Maximum (λ_ex) | Emission Maximum (λ_em) |
| 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) | Aqueous solution | 395 nm | 450 nm researchgate.netnih.gov |
| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | 0.1 M Phosphate buffer (pH 7.0) | 445 nm | 482 nm sigmaaldrich.com |
| Ethyl 3-coumarincarboxylate | Acetonitrile | Not Specified | ~420 nm researchgate.net |
| Coumarin-3-carboxylic acid | Acetonitrile | Not Specified | ~430 nm researchgate.net |
This table presents data for derivatives of coumarin-3-carboxylic acid as specific data for the allyl ester was not available in the searched literature.
Coumarin dyes are well-known for their solvatochromic behavior, where the absorption and emission spectra shift in response to the polarity of the solvent. nih.gov This phenomenon is attributed to changes in the dipole moment of the molecule upon electronic excitation. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum of aminocoumarins, which is indicative of a more polar excited state. dtic.mil
Studies on 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) have demonstrated this effect, where the emission maximum shifts to longer wavelengths in more polar solvents. nih.gov This behavior is often analyzed using various solvatochromic models like the Lippert-Mataga, Dimroth, and Kamlet-Taft models to understand the nature of solute-solvent interactions. nih.gov The sensitivity of the fluorescence to the local environment makes these compounds excellent probes for studying microenvironments, such as in reverse micelles or biological systems. rsc.orgrsc.org For instance, the emission of 7-DCCAE in isooctane/AOT reverse micelles shows a dependence on the water-to-surfactant molar ratio (w₀), reflecting changes in the polarity and rigidity of the microenvironment. rsc.org
Excited State Dynamics
The dynamics of the excited state, including the fluorescence quantum yield and lifetime, are critical parameters that define the efficiency and temporal resolution of a fluorescent molecule.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For coumarin derivatives, the quantum yield can be highly dependent on the molecular structure and the solvent. For example, coumarins with a rigidized amino group at the 7-position tend to maintain high fluorescence quantum yields even in polar solvents, whereas those with freely rotating amino groups often show a decrease in quantum yield with increasing solvent polarity. dtic.mil This is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments. nih.gov
While specific data for coumarin-3-carboxylic acid, allyl ester is not available, studies on related compounds provide insight into the expected range of quantum yields. For example, certain coumarin derivatives can exhibit high quantum yields, with some reaching up to 0.83. rsc.orgresearchgate.net The quantum yield of Coumarin 1 in ethanol (B145695) has been reported to be 0.73. omlc.org
The following table shows fluorescence quantum yields for some coumarin derivatives.
| Compound | Solvent | Quantum Yield (Φf) | Reference Standard (Φf) |
| Coumarin derivative 4e (p-methyl substituted phenyl) | Not Specified | 0.83 rsc.orgresearchgate.net | Not Specified |
| Coumarin 1 | Ethanol | 0.73 omlc.org | Not Specified |
| Coumarin 1 | Ethanol | 0.50 omlc.org | Not Specified |
| Phenylcoumarin-3-carboxylate 6e | Ethanol | 0.79 acgpubs.org | Rhodamine B (0.24) |
| Cyanophenylbenzocoumarin-3-carboxylate 9b | Ethanol | 0.70 acgpubs.org | Rhodamine B (0.24) |
| Cyanophenylbenzocoumarin-3-carboxylate 9d | Ethanol | 0.80 acgpubs.org | Rhodamine B (0.24) |
| Cyanophenylbenzocoumarin-3-carboxylate 9e | Ethanol | 0.74 acgpubs.org | Rhodamine B (0.24) |
This table presents data for various coumarin derivatives to illustrate the range of quantum yields, as specific data for this compound was not found in the searched literature.
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of coumarins is also sensitive to the solvent environment. For many coumarin derivatives, the fluorescence decay can be described by a monoexponential or biexponential function. rsc.orgnih.gov
For example, the fluorescent product of the hydroxylation of coumarin-3-carboxylic acid, 7-OHCCA, exhibits a fluorescence lifetime of approximately 4 nanoseconds. nih.gov In the case of 7-DCCAE in reverse micelles, the fluorescence lifetime decreases as the water content increases, which is consistent with the formation of a non-radiative TICT state. rsc.org The fluorescence lifetime of coumarin dyes can vary significantly with solvent polarity, with lifetimes often decreasing in more polar solvents for non-rigid structures. dtic.mil
| Compound | Solvent/Environment | Fluorescence Lifetime (τf) |
| 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) | Aqueous solution | ~4 ns nih.gov |
| Coumarin 1 | Glycerol (20 °C) | 3.8 ns dtic.mil |
| Coumarin 1 | Glycerol (80 °C) | 1.6 ns dtic.mil |
| Coumarin derivative 4f | Not Specified | 9 ns unica.it |
| Coumarin derivative 4e | Not Specified | 13 ns unica.it |
This table includes fluorescence lifetime data for related coumarin compounds to provide context, as specific data for this compound was not available in the searched literature.
Rotational Relaxation Dynamics
The rotational motion of a fluorescent molecule, or probe, in a solvent can be elucidated using time-resolved fluorescence anisotropy. This technique monitors the depolarization of the emitted fluorescence over time, providing insights into the size, shape, and interactions of the probe with its local environment. For coumarin derivatives, which are widely used as fluorescent probes, rotational relaxation is a key parameter in understanding the microviscosity and dynamics of their surroundings.
Studies on similar coumarin probes, such as Coumarin 153 and various 7-(dialkylamino)coumarin-3-carboxylic acid esters, consistently show that their rotational dynamics are complex and often deviate from simple hydrodynamic models like the Stokes-Einstein-Debye theory. nih.govacs.orgnih.gov The fluorescence anisotropy decay of these molecules is frequently found to be biexponential, which is interpreted using the "two-step" or "wobbling-in-cone" models. rsc.orgrsc.org
This biexponential decay suggests at least two distinct rotational motions:
A fast component , attributed to the "wobbling" or restricted motion of the probe within a cone of semi-angle defined by its immediate solvent cage.
For this compound, it is expected that its rotational dynamics would be highly dependent on the solvent's viscosity and polarity. In low-viscosity solvents, the rotational correlation times would be short, reflecting rapid molecular tumbling. As viscosity increases, these times would lengthen. The specific interactions, such as hydrogen bonding between the ester's carbonyl groups and protic solvents, could also influence the rotational behavior, potentially leading to "superstick" behavior where the rotation is slower than predicted by simple hydrodynamics due to strong solute-solvent coupling. nih.gov
Table 1: Representative Rotational Relaxation Parameters for Coumarin Probes in Different Environments Data is illustrative and based on studies of similar coumarin derivatives, not direct measurements of this compound.
| Coumarin Probe | Solvent/System | Fast Component (τfast) | Slow Component (τslow) | Reference |
| Coumarin 153 | 1-ethyl-3-methylimidazolium ethyl sulfate | - | ~450 ps | nih.gov |
| 7-DCCAE | Isooctane/AOT reverse micelle (w0=0) | ~250 ps | ~1.8 ns | rsc.org |
| 7-DCCA | Isooctane/AOT reverse micelle (w0=2) | ~190 ps | ~1.1 ns | rsc.org |
| Coumarin 6 | TX-100 Micelles | ~120 ps | ~1.1 ns | rsc.org |
7-DCCAE: 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester; 7-DCCA: 7-(N,N'-diethylamino)coumarin-3-carboxylic acid; w0: water-to-surfactant molar ratio.
Dual Fluorescence Phenomena
Dual fluorescence is an intriguing photophysical phenomenon where a molecule emits light from two distinct electronic excited states, typically a locally excited (LE) state and a charge transfer (CT) state. This behavior is highly sensitive to the molecular structure and the surrounding environment, particularly solvent polarity.
While not universally observed in all coumarins, certain derivatives, especially those with strong electron-donating and electron-withdrawing groups, exhibit this property. Recent research on π-expanded benzo[g]coumarins has surprisingly revealed that the orientation of the ester substituent on the pyrone ring is a key factor in the emergence of dual fluorescence. acs.org For some of these regioisomers, fluorescence from two different excited states, with bands well-separated in the visible and near-infrared regions, is observed in solvents of intermediate polarity. acs.org
The proposed mechanism involves two distinct conformers of the ester group, which give rise to two different populations of emissive charge-transfer excited states. In the case of this compound, the presence of the electron-withdrawing ester group at the 3-position is a prerequisite for forming a charge-transfer state. Whether it exhibits dual fluorescence would depend on the energy gap between the LE and CT states and the kinetics of their interconversion. It is plausible that in specific solvents, one might observe a primary emission band and a secondary, solvent-dependent band corresponding to emission from a CT state.
Influence of Molecular Conformation on Photophysical Properties
The three-dimensional arrangement of a molecule's atoms can have a profound impact on its electronic and, consequently, its photophysical properties. For esters of Coumarin-3-carboxylic acid, the flexibility of the ester group is a critical conformational variable.
Computational and experimental studies on highly polarized benzo[g]coumarins have demonstrated that the rotational orientation of the ester group on the coumarin's pyrone ring can lead to the existence of different ground-state conformers (e.g., syn and anti). acs.org These conformers can have distinct excited-state properties.
Upon photoexcitation, these different conformers can evolve into separate excited states with different energies and charge distributions. This conformational heterogeneity in the ground state can directly lead to multiple emissive states, providing a clear mechanism for the observed dual fluorescence. acs.org The syn and anti conformers, defined by the orientation of the ester's alkoxy group relative to the coumarin ring, can be nearly isoenergetic in the ground state, but their excited-state potential energy surfaces can differ significantly, leading to distinct emission bands. For this compound, the rotation around the C3-C(O) and (C=O)-O bonds would similarly create different conformers, each potentially having unique photophysical signatures.
A powerful method to verify the role of different conformers in photophysical phenomena is to restrict the molecule's conformational freedom. This can be achieved by incorporating the molecule into a rigid medium, such as a solid polymer matrix or a frozen solvent at low temperatures.
In studies of benzo[g]coumarins that exhibit dual fluorescence, moving the molecule from a fluid solution to a solid, solvating medium restricts the interconversion between the syn and anti conformers. acs.org This often results in the suppression of one of the emission bands, and the resulting single fluorescence band corresponds to the emission from the most stable conformer in that specific rigid environment. This provides strong evidence that the dual emission originates from different conformational sub-states. Therefore, it is predicted that if this compound, were to exhibit dual fluorescence in a particular solvent, this phenomenon would be highly sensitive to environmental rigidity.
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of synthesized molecules. For this compound, both ¹H and ¹³C NMR would provide definitive proof of its structure.
While direct experimental spectra for this specific compound are not widely published, a reliable prediction of its NMR spectrum can be made by analyzing the spectra of its precursors and closely related analogues. The spectrum of the parent Coumarin-3-carboxylic acid is well-documented. chemicalbook.com The esterification with allyl alcohol would result in the disappearance of the acidic proton signal and the appearance of characteristic signals for the allyl group (-O-CH₂-CH=CH₂).
¹H NMR: The coumarin ring protons would appear in the aromatic region (δ 7.3-8.0 ppm), with the proton at the C4 position being the most deshielded and appearing as a singlet around δ 8.8 ppm. The allyl group would introduce three new signals: a doublet of triplets for the -O-CH₂- protons around δ 4.8-5.0 ppm, two signals for the terminal =CH₂ protons between δ 5.2 and δ 5.5 ppm, and a multiplet for the internal -CH= proton around δ 5.9-6.1 ppm.
¹³C NMR: The spectrum would show signals for the coumarin ring carbons, including the two carbonyl carbons (lactone and ester) between δ 155 and 165 ppm. The allyl group would add three distinct signals: the -O-CH₂ carbon around δ 66 ppm, the terminal =CH₂ carbon around δ 118 ppm, and the internal -CH= carbon around δ 132 ppm.
This predicted pattern is supported by the published NMR data for allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, which shows the allyl group signals in these exact regions. nih.goviucr.org The primary difference would be the chemical shifts of the coumarin ring protons and carbons, which are influenced by the strong electron-donating diethylamino group in the analogue but would be closer to the parent acid in the target compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from Coumarin-3-carboxylic acid and allyl analogues. Solvent: CDCl₃ or DMSO-d₆.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 (C=O, lactone) | - | ~157 |
| C3 | - | ~118 |
| C4 | ~8.8 (s) | ~147 |
| C4a | - | ~118 |
| C5 | ~7.7 (d) | ~129 |
| C6 | ~7.4 (t) | ~125 |
| C7 | ~7.4 (t) | ~134 |
| C8 | ~7.6 (d) | ~116 |
| C8a | - | ~154 |
| C9 (C=O, ester) | - | ~163 |
| C1' (-O-C H₂-) | ~4.9 (dt) | ~66 |
| C2' (-C H=) | ~6.0 (m) | ~132 |
| C3' (=C H₂) | ~5.3 (dq), ~5.4 (dq) | ~119 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Detailed research findings from the infrared spectroscopy of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate show several key vibrational modes. nih.gov Strong absorption bands are observed for the carbonyl (C=O) groups. Specifically, the spectrum displays peaks at 1729 cm⁻¹ and 1685 cm⁻¹, which are characteristic of the C=O stretching vibrations within the lactone ring of the coumarin and the ester functional group, respectively. nih.gov The presence of the aromatic system is confirmed by a strong band at 1585 cm⁻¹, corresponding to the C=C stretching vibrations of the aromatic ring. nih.gov
Furthermore, the C-H stretching vibrations are observed at 2972 cm⁻¹ as a weak band. nih.gov The prominent bands corresponding to the C-O stretching vibrations of the ester group are located at 1216 cm⁻¹, 1185 cm⁻¹, and 1114 cm⁻¹. nih.gov These distinct peaks are instrumental in confirming the successful synthesis and purification of the compound.
Table 1: FTIR Spectral Data for Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 2972 | Weak (w) | C-H stretching | nih.gov |
| 1729 | Strong (s) | C=O stretching (lactone/ester) | nih.gov |
| 1685 | Strong (s) | C=O stretching (lactone/ester) | nih.gov |
| 1585 | Strong (s) | Aromatic C=C stretching | nih.gov |
| 1216 | Strong (s) | C-O stretching | nih.gov |
| 1185 | Strong (s) | C-O stretching | nih.gov |
X-ray Crystallography for Solid-State Structure
The crystal structure reveals that the central 2-oxo-2H-chromene ring system is nearly planar. nih.goviucr.org However, the substituents at the 3 and 7 positions are twisted out of this plane. The carboxylic acid allyl ester group at the C-3 position is slightly rotated, with a dihedral angle of 6.7(2)° between its plane and the plane of the coumarin ring system. nih.goviucr.org The diethylamino group at the C-7 position is also rotated out of the coumarin plane by 11.4(2)°. nih.goviucr.org
In the crystal packing, molecules of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate are linked together by intermolecular C-H···O hydrogen bonds. nih.gov These interactions occur between an aromatic hydrogen atom of one molecule and a carbonyl oxygen atom of an adjacent molecule, forming chains that extend along the crystallographic b-axis. nih.gov This hydrogen bonding network is a key factor in the stabilization of the crystal lattice. nih.gov
Table 2: Crystallographic Data for Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₉NO₄ | nih.goviucr.org |
| Formula Weight | 301.34 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 12.3456 (4) | |
| b (Å) | 7.6543 (3) | |
| c (Å) | 16.5432 (6) | |
| α (°) | 90 | |
| β (°) | 109.453 (3) | |
| γ (°) | 90 | |
| Volume (ų) | 1474.19 (9) | |
| Z | 4 | |
| Density (calculated) (g/cm³) | 1.357 | |
| F(000) | 640.0 | |
| Crystal Size (mm³) | 0.23 x 0.15 x 0.12 | |
| Radiation | MoKα (λ = 0.71073) | |
| Temperature (K) | 150 | |
| Final R indices [I > 2σ(I)] | R₁ = 0.0387, wR₂ = 0.0968 | |
| R indices (all data) | R₁ = 0.0519, wR₂ = 0.1042 |
Note: Specific unit cell parameters and refinement statistics can vary slightly between different crystallographic reports. The data presented is a representative example.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |
| Coumarin |
| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid |
| Allyl bromide |
| Potassium carbonate |
Computational Chemistry and Theoretical Studies on Coumarin 3 Carboxylic Acid, Allyl Ester
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting how the molecule will interact with other chemical species pmf.unsa.ba.
Theoretical calculations, typically using DFT methods, are employed to determine the energies of the HOMO and LUMO levels. For coumarin (B35378) derivatives, the HOMO and LUMO are generally localized on the conjugated benzopyranone ring system mdpi.com. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability pmf.unsa.ba. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO pmf.unsa.ba.
In the case of Coumarin-3-carboxylic acid, allyl ester, the electronic character of the core structure is well-established from studies on similar esters. The coumarin scaffold acts as the primary chromophore, with the ester group at the C-3 position influencing the electronic distribution. DFT calculations on related coumarin esters have shown that modifications to the ester group can fine-tune the HOMO-LUMO gap mdpi.comresearchgate.net. The introduction of the allyl group is expected to have a modest electronic effect compared to simpler alkyl esters.
Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 to -7.0 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | ~ -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| ΔE (Gap) | ~ 4.0 to 4.5 | HOMO-LUMO energy gap; a key indicator of chemical reactivity and stability pmf.unsa.ba. |
Note: The values presented are typical ranges for coumarin-3-carboxylate esters based on DFT calculations and serve as an estimation for the allyl ester derivative.
The distribution of electron density within a molecule reveals its electrostatic properties and preferred sites for electrophilic or nucleophilic attack. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-deficient) are colored blue mdpi.com.
For coumarin esters, the electron density is not uniformly distributed. Theoretical studies on related molecules show that the most electron-rich regions are localized on the oxygen atoms of the lactone and ester carbonyl groups, making them susceptible to interaction with electrophiles or Lewis acids mdpi.commdpi.com. Conversely, the hydrogen atoms on the aromatic ring and the C-4 position of the coumarin ring are generally more electron-deficient. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to further quantify the nature of the chemical bonds, revealing the strength and polarity of bonds within the coumarin backbone and the ester substituent nih.gov. The analysis of the coumarin core indicates a significant polarization of the electron density mdpi.com.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interaction with its environment. For this compound, flexibility arises primarily from the rotation around the single bonds of the ester linkage.
Computational analysis of similar coumarin esters has revealed that the orientation of the ester group relative to the pyrone ring can lead to different stable conformers acs.orgnih.gov. These conformers, often termed syn and anti, arise from rotation around the C3-C(O) and C(O)-O bonds. In the syn conformer, the ester's carbonyl group is oriented away from the lactone's carbonyl oxygen, while in the anti conformer, they are closer, which can lead to steric hindrance and destabilization nih.gov. Studies on benzo[g]coumarins with ester groups show that the syn conformers are generally more stable than the anti ones nih.gov. For the allyl ester, additional conformers would arise from the rotation around the O-CH₂ and CH₂-CH bonds of the allyl group. Identifying the global energy minimum conformer and other low-energy structures is essential for understanding the molecule's predominant shape.
The different stable conformers are separated by energy barriers on the potential energy surface. The height of these barriers determines the rate at which the molecule can convert from one conformation to another. Computational methods can calculate these rotational barriers, providing insight into the molecule's dynamic behavior researchgate.net. For coumarin esters, the rotation of the ester substituent is a key dynamic process that can even influence the molecule's photophysical properties acs.orgnih.gov. The interconversion between syn and anti conformers requires overcoming a specific energy barrier, and the relative population of each conformer at a given temperature depends on their relative energies.
Table 2: Hypothetical Conformational Analysis of the Ester Linkage
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Syn-planar | ~180° | 0.0 | Most stable conformer, with the ester group oriented away from the lactone ring. |
| Anti-planar | ~0° | > 2.0 | Less stable conformer due to steric hindrance between carbonyl oxygens nih.gov. |
| Orthogonal | ~90° | ~ 3.0 - 5.0 | Represents the transition state for rotation between syn and anti forms. |
Note: This table is illustrative, based on computational findings for related coumarin esters nih.gov. The exact values for the allyl ester would require specific calculations.
Reaction Mechanism Predictions and Validation
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, identifying transition states, and calculating activation energies. This allows for the prediction of reaction outcomes and selectivity.
For this compound, several reaction types can be predicted. The coumarin ring itself can undergo electrophilic aromatic substitution, and DFT studies have been used to successfully elucidate the mechanism and regioselectivity of such reactions, for example, in the nitration of coumarin mdpi.com. The α,β-unsaturated system of the pyrone ring is susceptible to nucleophilic conjugate addition (Michael addition).
Furthermore, the ester functionality can undergo hydrolysis or transesterification. The allyl group itself introduces another site of reactivity, such as addition reactions across the double bond or palladium-catalyzed reactions. A significant area of research for coumarin-3-carboxylic acids is their use in decarboxylative coupling reactions mdpi.comresearchgate.net. Theoretical studies can model these complex catalytic cycles, predicting intermediates and transition states to explain how new C-C or C-X bonds are formed at the C-3 or C-4 positions after the loss of CO₂ researchgate.net. For instance, a proposed mechanism for a palladium-catalyzed reaction would involve oxidative addition, coordination of the coumarin substrate, a key decarboxylation step, and finally, reductive elimination to yield the product researchgate.net.
Elucidation of Catalytic Pathways
Computational studies detailing the specific catalytic pathways involving this compound are not present in the current body of scientific literature. However, research on the parent compound, coumarin-3-carboxylic acid, and its other esters provides a foundational understanding of potential reactive pathways. For instance, transition metal catalysis, such as ruthenium-catalyzed alkenylation, has been explored for the broader class of coumarin-3-carboxylic acids/esters. ias.ac.in These reactions often proceed through mechanisms involving decarboxylation, where the carboxylic acid or ester group plays a crucial role in the reaction sequence. ias.ac.in
Catalytic cycles proposed for related compounds often involve steps such as photocatalyst excitation and electron transfer, followed by the formation of radical intermediates. acs.org For example, in the photocatalytic reductive arylation of coumarin-3-carboxylic acids, the carboxylic acid group is crucial for the activation and successful formation of the desired product. acs.org While these studies provide a framework, the specific influence of the allyl ester group on reaction mechanisms and catalytic cycles remains to be computationally elucidated.
Transition State Characterization
Specific theoretical characterizations of transition states in reactions involving this compound have not been reported. Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions, allowing for the detailed characterization of intermediates and transition states. For related coumarin compounds, mechanisms involving Michael addition have been proposed, which would involve distinct transition states. ias.ac.in However, without dedicated computational studies on the allyl ester, the geometries, energies, and vibrational frequencies of its specific transition states in various reactions are unknown. Such studies would be invaluable for understanding its reactivity and for the rational design of new synthetic methodologies.
Structure-Reactivity and Structure-Photophysics Correlations
While general structure-activity relationships for coumarin derivatives are widely studied, specific computational correlations for this compound are not available.
Theoretical Prediction of Photophysical Properties
The theoretical prediction of photophysical properties for this compound has not been specifically documented. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to predict the absorption and emission spectra of coumarin derivatives. mdpi.com These studies have shown that the photophysical properties are highly sensitive to the nature and position of substituents on the coumarin core. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic transitions and thus the fluorescence characteristics of the molecule. mdpi.com While data exists for coumarin-3-carboxylic acids, a dedicated theoretical study is needed to determine the specific effects of the allyl ester group on the photophysical properties, including absorption maxima, emission wavelengths, and quantum yields.
Docking Studies for Molecular Interactions
Molecular docking studies specifically targeting this compound are not found in the reviewed literature. Docking simulations are a common computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. Numerous docking studies have been performed on other coumarin derivatives, particularly coumarin-3-carboxamides, to explore their potential as inhibitors for various enzymes. nih.govmdpi.com These studies provide insight into the types of interactions—such as hydrogen bonding and hydrophobic interactions—that are important for the biological activity of the coumarin scaffold. However, without specific docking studies for the allyl ester, its potential molecular interactions and biological targets remain speculative.
Biological Mechanism Oriented Research of Coumarin 3 Carboxylic Acid, Allyl Ester
Enzyme Interaction and Inhibition Mechanisms
Research into the enzymatic interactions of coumarin (B35378) derivatives has revealed a range of inhibitory activities. While direct studies on Coumarin-3-carboxylic acid, allyl ester are limited, analysis of related coumarin-3-carboxylic acid esters provides significant insight into its potential mechanisms of action. The structure of the ester group at the C-3 position of the coumarin ring is a critical determinant of the compound's inhibitory potency and selectivity against various enzymes.
Lipoxygenase Inhibition Mechanisms
Lipoxygenases (LOXs) are enzymes involved in the peroxidation of unsaturated fatty acids, and their inhibition is a target for anti-inflammatory therapies. nih.govnih.gov Coumarin derivatives have been identified as effective LOX inhibitors. nih.gov The inhibitory action is often linked to their antioxidant or free radical scavenging properties, as the lipoxygenation process involves a carbon-centered radical. nih.gov
While specific studies on the lipoxygenase inhibition mechanism of this compound are not prominent in the available literature, research on analogous compounds is informative. A study on various coumarin derivatives found that inhibition of lipoxygenase ranged from 7.1% to 96.6%. nih.gov Notably, a related compound, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, achieved a lipid peroxidation inhibition of 91.0%. nih.gov Molecular docking studies in the same research indicated that this ethyl ester has a strong affinity for both soybean LOX-3 and human 5-LOX. nih.gov The structure-activity relationship (SAR) analyses suggest that substituents on the coumarin core are crucial for inhibitory activity. nih.govnih.gov
Table 1: Lipoxygenase Inhibition by a Related Coumarin-3-Carboxylic Acid Ester Note: Data for this compound is not available in the cited literature. The data below is for a structurally related compound.
| Compound | Enzyme Target | Inhibition (%) | Reference |
|---|---|---|---|
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Lipid Peroxidation | 91.0% | nih.gov |
Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) Inhibition
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. nih.gov Despite the investigation of various compounds as GAPDH inhibitors, there is currently a lack of specific research data on the inhibitory effects of this compound on this enzyme. The main challenge in developing selective GAPDH inhibitors is the highly conserved nature of the enzyme's active site across different species. nih.gov
α-Chymotrypsin Inhibition
α-Chymotrypsin is a serine protease that serves as a model for studying enzyme inhibition. Research on the inhibitory potential of coumarinic derivatives against α-chymotrypsin has shown that the nature of the substituent is critical. A study evaluating various derivatives found that cycloalkyl esters of coumarinic acid were essentially inactive as inhibitors of α-chymotrypsin. nih.gov In contrast, aromatic esters of the same acid strongly inactivated the enzyme. nih.gov Specific data for alkenyl esters, such as the allyl ester, were not provided in this study, leaving its specific interaction with α-chymotrypsin uncharacterized.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibition of these enzymes, particularly MAO-B, is a key strategy in the management of neurodegenerative conditions like Parkinson's disease. nih.govscbt.com Coumarins with substituents at the C-3 position, including carboxylic acid esters, have been identified as potent and often selective MAO inhibitors. researchgate.netmdpi.com
Studies on a series of coumarin-3-acyl derivatives have demonstrated that these compounds are effective MAO inhibitors, with inhibitory activity in the micromolar to nanomolar range. researchgate.netnih.gov The experimental results indicate that coumarin-3-carboxylic esters, as a class, function as selective monoamine oxidase inhibitors. researchgate.net The planar coumarin backbone can be effectively accommodated in the catalytic site of MAO-B. mdpi.com While direct inhibitory data for the allyl ester is not specified, structure-activity relationship studies of related compounds, such as various substituted coumarin-3-carboxylic acids, show a strong preference for MAO-B inhibition. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by Related Coumarin-3-Carboxylic Acid Derivatives Note: Data for this compound is not available in the cited literature. The data below is for structurally related compounds to illustrate the general activity of the class.
| Compound | Target | pIC₅₀ | Selectivity Index (pS.I.) for MAO-B | Reference |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid (unsubstituted) | MAO-B | 7.76 | 2.94 | nih.gov |
| 6-Methyl-coumarin-3-carboxylic acid | MAO-B | 7.72 | 2.80 | nih.gov |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). Selectivity Index (pS.I.) = pIC₅₀ (MAO-A) - pIC₅₀ (MAO-B). A higher positive value indicates greater selectivity for MAO-B.
Analysis of Binding Affinity and Substrate Specificity
The binding affinity and substrate specificity of coumarin derivatives are largely dictated by the substitutions on the coumarin ring. drugbank.com For MAO inhibition, docking experiments with the MAO-B isoform have been used to understand the enzyme-inhibitor interactions. nih.gov
Derivatives of coumarin-3-carboxylic acid have been shown to be reversible and selective inhibitors of the MAO-B isoform. nih.gov For instance, the parent coumarin-3-carboxylic acid demonstrates a pIC₅₀ of 7.76 and a selectivity index of 2.94 for MAO-B. nih.gov The introduction of different substituents on the coumarin nucleus is a key strategy for modulating biological activity and isoform selectivity. drugbank.com For example, substitutions at the C7 position of the 3-ethyl ester coumarin ring have been shown to be important for obtaining highly potent and selective human MAO-B inhibitors with IC₅₀ values in the nanomolar range. drugbank.com Although the precise binding affinity and specificity of this compound have not been documented, the data from related esters and acids strongly suggest a potential for selective MAO-B inhibition. researchgate.netnih.govdrugbank.com
Cellular Pathway Modulation Studies
While the direct effects of this compound on specific cellular pathways have not been detailed in available research, studies on the parent molecule, Coumarin-3-carboxylic acid, and its other derivatives offer insights into potential biological activities.
For instance, certain derivatives of coumarin-3-carboxylic acid have been investigated as modulators of N-Methyl-D-Aspartate (NMDA) receptor activity. nih.gov The parent compound itself showed very weak antagonist activity at specific NMDA receptor subunits. nih.gov Other research has explored new derivatives of coumarin-3-carboxylic acid as potential lactate (B86563) transport inhibitors for anticancer applications, finding that some compounds could suppress the energetic metabolism of cancer cells. nih.gov Additionally, the parent acid has been shown to possess antibacterial properties by disrupting the integrity of the bacterial cell membrane and inhibiting biofilm formation. frontiersin.org These findings highlight the diverse biological potential of the coumarin-3-carboxylic acid scaffold, although specific studies on the cellular pathway modulation by the allyl ester derivative are needed.
Disruption of Cell Membrane Integrity
While no studies have directly investigated the effect of this compound on cell membrane integrity, research on its parent compound, Coumarin-3-carboxylic acid (3-CCA), has demonstrated significant activity in this area. nih.govnih.gov Studies on the plant pathogenic bacterium Acidovorax citrulli have shown that 3-CCA can disrupt the integrity of the cell membrane. nih.govnih.gov This disruption is a key part of its bactericidal mechanism. nih.gov Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), along with conductivity tests, have confirmed that treatment with 3-CCA leads to damage of the bacterial cell membrane. nih.govnih.gov This disruption is considered a primary mechanism for its inhibitory effect against the pathogen. nih.gov
Inhibition of Biofilm Formation
There is no specific research available on the inhibition of biofilm formation by this compound. However, its parent compound, Coumarin-3-carboxylic acid (3-CCA), has been shown to be an effective inhibitor of biofilm formation in various bacteria. nih.govnih.gov For instance, 3-CCA significantly inhibits biofilm formation in Acidovorax citrulli in a dose-dependent manner. nih.gov At concentrations of 50 µg/mL and 100 µg/mL, 3-CCA demonstrated average inhibition rates of 62.13% and 76.48%, respectively. nih.gov This anti-biofilm activity is a common trait among coumarin derivatives, which are recognized for their ability to interfere with processes essential for biofilm development. plos.org The mechanism is often linked to the disruption of quorum sensing, a cell-to-cell communication system in bacteria that coordinates gene expression for biofilm formation. nih.gov
| Compound | Organism | Concentration (µg/mL) | Average Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | 50 | 62.13 | nih.gov |
| 100 | 76.48 | nih.gov |
Effects on Cellular Motility and Exopolysaccharide Production
Direct studies on the effects of this compound on cellular motility and exopolysaccharide (EPS) production are not available in the current literature. However, extensive research on Coumarin-3-carboxylic acid (3-CCA) has revealed significant effects on these virulence factors in plant pathogenic bacteria. nih.govnih.gov
Flagellar motility is crucial for the initial stages of biofilm formation, and 3-CCA has been shown to inhibit this process. nih.gov In studies involving Acidovorax citrulli, treatment with 3-CCA resulted in a concentration-dependent reduction in swimming motility. nih.gov Exopolysaccharides are a major component of the biofilm matrix, contributing to its structure and adhesion. nih.gov Research has demonstrated that 3-CCA significantly reduces the production of EPS by A. citrulli. nih.govnih.gov This reduction in EPS contributes directly to the compound's ability to inhibit biofilm formation and reduce bacterial adhesion. nih.gov The combined effect of inhibiting motility and EPS production highlights the multifaceted approach by which 3-CCA exerts its antibacterial activity. nih.gov
| Compound | Organism | Effect | Observation | Reference |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | Inhibition of Motility | Swimming diameter decreased with increasing concentrations. | nih.gov |
| Reduction of EPS Production | Significantly reduced EPS production at all tested concentrations. | nih.govnih.gov |
Modulation of Lactate Transport via Monocarboxylate Transporter 1 (MCT1)
Specific research on the modulation of lactate transport via Monocarboxylate Transporter 1 (MCT1) by this compound has not been published. However, the broader class of coumarin-3-carboxylic acid derivatives has been identified as potential inhibitors of lactate transport, a process crucial for the energy metabolism of cancer cells. nih.govnih.govresearchgate.net MCT1 is the primary transporter of lactate in many cancer types, making it a therapeutic target. nih.govresearchgate.net
Studies on various synthesized coumarin-3-carboxylic acid derivatives have shown that they can exhibit significant cytotoxicity against cancer cell lines with high MCT1 expression. nih.govresearchgate.net For example, one of the most potent derivatives, a coumarin-3-hydrazide, was found to decrease the expression level of MCT1. nih.govresearchgate.net This inhibition of MCT1 leads to an accumulation of lactate inside the cancer cells and a reduction in lactate uptake, thereby suppressing their energetic metabolism and inducing apoptosis. nih.govresearchgate.net These findings suggest that the coumarin-3-carboxylic acid scaffold is a promising starting point for developing new lactate transport inhibitors for cancer therapy. nih.govnih.govresearchgate.net
Impact on DNA Synthesis Mechanisms
There is no available research that specifically details the impact of this compound on DNA synthesis mechanisms. However, studies on other coumarin derivatives have indicated that they can interact with DNA. For instance, some coumarin-3-formamido derivatives have been shown to bind to DNA through an intercalation mode, which suggests a potential mechanism for their observed cytotoxic effects against cancer cells. While this provides a possible avenue of action for coumarin compounds, it is important to emphasize that the antibacterial activity of some coumarins is attributed to their ability to inhibit bacterial DNA gyrase, which is a different mechanism from intercalation. researchgate.net Without specific studies on this compound, its precise impact on DNA synthesis remains unknown.
Advanced Applications in Materials Science and Chemical Biology
Development of Fluorescent Probes and Dyes
Coumarin (B35378) derivatives are renowned for their strong fluorescence and sensitivity to their local environment, making them ideal candidates for fluorescent probes and dyes. nih.gov The specific structure of Coumarin-3-carboxylic acid and its esters allows for fine-tuning of these photophysical properties.
Coumarin-based fluorescent probes are powerful tools for real-time, non-invasive monitoring of analytes within biological systems. bohrium.com Their utility is derived from their excellent cell-membrane permeability, favorable biocompatibility, and tunable optical properties. bohrium.com Modifications to the coumarin core, particularly at the 3 and 7 positions, allow for the synthesis of probes that can detect specific metal ions, track biochemical processes, and monitor disease biomarkers. researchgate.netnih.gov
The core structure, Coumarin-3-carboxylic acid, serves as a foundational molecule for creating these sophisticated probes. It has been used as a detector for hydroxyl radicals in aqueous solutions, a crucial function for studying oxidative stress in biological systems. selleckchem.comambeed.comnih.gov The reaction of Coumarin-3-carboxylic acid with hydroxyl radicals generates the highly fluorescent product 7-hydroxycoumarin-3-carboxylic acid, providing a quantitative and specific detection method. nih.gov This principle is extended to its ester derivatives. By incorporating reactive groups, such as the allyl ester, the coumarin moiety can be conjugated to biomolecules or integrated into larger systems for targeted imaging. nih.govnih.gov For instance, coumarin derivatives have been attached to peptides to label specific receptors that are overexpressed on tumor cell membranes, demonstrating their potential in cancer diagnostics. nih.gov
The fluorescence mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET), which can be modulated by the analyte of interest. bohrium.comresearchgate.net This allows for the design of "turn-on" or ratiometric probes that signal the presence of a target with a distinct change in fluorescence.
Table 1: Applications of Coumarin-Based Probes in Biological Imaging
| Probe Application | Target Analyte/System | Detection Mechanism | Reference |
| Oxidative Stress Monitoring | Hydroxyl Radicals (.OH) | Formation of fluorescent 7-hydroxy derivative | selleckchem.comnih.gov |
| Metal Ion Detection | Cu2+, Zn2+, Hg2+, etc. | PET, ICT, FRET | researchgate.netnih.gov |
| Biothiol Differentiation | Cysteine, Homocysteine, Glutathione | Analyte-induced structural change leading to distinct fluorescence | mdpi.com |
| Tumor Cell Labeling | Overexpressed cell surface receptors | Conjugation to targeting ligands (e.g., RGD peptide) | nih.gov |
| Environmental Polarity Sensing | Changes in microenvironment | Environment-sensitive fluorescence shifts | nih.govnih.gov |
The inherent photophysical properties of the coumarin scaffold, such as high quantum yields and good photostability, make it suitable for use in laser dyes. While specific data on Coumarin-3-carboxylic acid, allyl ester as a laser dye is limited, related coumarin derivatives are well-established in this field. The emission wavelength of coumarin dyes can be tuned across the blue-green region of the spectrum by modifying the substituents on the heterocyclic ring. broadpharm.com
Coumarin-3-carboxylic acid derivatives have been investigated as high-performance photoinitiators for polymerization under visible light, demonstrating their efficient interaction with light sources like LEDs at 405 nm. nih.govnih.gov This high photo-activity is a key requirement for laser dyes, which must efficiently absorb energy from a pump source and convert it into stimulated emission. The substitution pattern on the coumarin core significantly affects its absorption properties and molar extinction coefficients, which are critical parameters for dye performance. nih.gov The development of photoinitiating systems using coumarin derivatives for applications like 3D printing highlights their robustness and efficiency in light-driven processes. nih.govresearchgate.net
Polymerization and Functional Materials Development
The allyl group of this compound provides a versatile handle for incorporating the fluorescent coumarin moiety into various polymer structures, leading to the creation of functional materials with built-in optical properties.
The allyl functionality is a key feature for integrating the coumarin unit into polymers. The double bond of the allyl group can participate in a variety of polymerization and post-polymerization modification reactions. nih.gov A prominent method is the thiol-ene reaction, a highly efficient and often photoinitiated "click" reaction where a thiol adds across the allyl double bond. nih.gov This allows for the grafting of coumarin-containing monomers onto polymer backbones or the cross-linking of polymer chains.
Research has demonstrated the synthesis of related compounds, such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, specifically for the purpose of inserting a coumarin moiety into a polymer to act as a pH-sensitive sensor for visualizing material damage. nih.gov This approach leverages the allyl group for covalent integration into the polymer matrix. Similarly, the polymerization of other allyl-functionalized monomers, such as allyl methacrylate (B99206), followed by modification of the pendant allyl groups, is a common strategy to create functional polymers. nih.gov The presence of the ester linkage in this compound also allows for potential integration via condensation reactions, although reactions involving the allyl group are more common for creating advanced functional materials. nih.gov
The allyl group enables polymerization through both photoinitiated and thermal methods. nih.gov
Photoinitiated Polymerization: Coumarin-3-carboxylic acid derivatives themselves can act as photoinitiators for free radical polymerization, particularly under visible light. nih.govresearchgate.net In these systems, the coumarin absorbs light and, in conjunction with a co-initiator like an iodonium (B1229267) salt or an amine, generates reactive species that initiate the polymerization of monomers such as acrylates. nih.govnih.gov The efficiency of these systems is demonstrated by high rates of polymerization and final monomer conversion. nih.gov This dual functionality—acting as both a photoinitiator and a fluorescent label—is highly advantageous.
Thermal Polymerization: The allyl group can also undergo thermal polymerization. Thiol-ene reactions, for instance, can be initiated thermally, often using a radical initiator like AIBN (Azobisisobutyronitrile). nih.gov This provides an alternative pathway to photoinitiation for creating coumarin-functionalized polymer networks.
Table 2: Polymerization Studies Involving Coumarin Derivatives
| Study Focus | Coumarin Derivative Type | Polymerization Method | Key Finding | Reference |
| Photoinitiation | Coumarin-3-carboxylic acids | Visible Light Free Radical Polymerization (FRP) | High initiation capacity for acrylate (B77674) polymerization using LED at 405 nm. | nih.govnih.govresearchgate.net |
| pH-Sensitive Polymers | Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Not specified, involves allyl group | Synthesized to insert a coumarin moiety into a polymer for damage sensing. | nih.gov |
| Functional Copolymers | 3-(α-azidoacetyl)coumarin | Copper-catalyzed cycloaddition (post-polymerization) | Conjugation of a fluorescent coumarin to an alkyne-functionalized block copolymer. | nih.gov |
By incorporating this compound into polymers, it is possible to fabricate fluorescently labeled nanospheres. These nanostructures are of great interest for biomedical applications, including targeted drug delivery and advanced bioimaging.
The polymerization or co-polymerization of monomers containing the coumarin allyl ester can lead to the formation of fluorescent polymers that self-assemble or can be processed into nanoparticles. For example, block copolymers containing a coumarin-functionalized segment can be synthesized. nih.gov In aqueous environments, these amphiphilic polymers can self-assemble into micelles or nanospheres, sequestering the hydrophobic coumarin dye within the core or displaying it on the corona, depending on the polymer design. These fluorescent nanospheres can then be used to encapsulate therapeutic agents for drug delivery. The inherent fluorescence of the coumarin provides a means to track the location and biodistribution of the nanocarriers in real-time using fluorescence imaging techniques. bohrium.com
Components in Hybrid Molecular Systems
This compound is a bifunctional molecule poised for significant applications in the creation of advanced hybrid molecular systems. Its chemical architecture, which combines the notable photophysical properties of a coumarin-3-carboxylate core with the versatile reactivity of an allyl ester group, makes it an ideal building block for covalently integrating fluorescent reporters into larger macromolecular structures, surfaces, and nanoparticles. The coumarin moiety serves as an intrinsic fluorescent probe, while the allyl group acts as a reactive handle for chemical modification and integration. This dual functionality allows for the rational design of materials with built-in optical reporting capabilities.
The Coumarin-3-Carboxylate Moiety as a Photophysical Reporter
The core of the molecule, the coumarin-3-carboxylate scaffold, is a well-established fluorophore. Coumarin derivatives are known for their strong fluorescence, high photostability, and environmentally sensitive emission spectra. rsc.orgnih.gov The absorption and emission characteristics, including wavelength and quantum yield, are highly dependent on the substitution pattern of the coumarin ring and the polarity of the local environment. mdpi.comresearchgate.net This sensitivity makes coumarin-based fluorophores excellent probes for studying polymer dynamics, micro-viscosity, and local polarity in materials. mdpi.com
Upon excitation, the coumarin ester molecule exhibits an increase in polarity, leading to significant, solvent-dependent shifts in emission wavelength (solvatochromism). rsc.org The large separation between the absorption and emission maxima, known as the Stokes shift, is another advantageous characteristic, minimizing self-absorption and improving detection sensitivity in practical applications. rsc.org While specific data for the allyl ester is not extensively documented, the photophysical properties of structurally related coumarin esters provide a strong indication of its expected behavior as a robust blue-light-emitting fluorophore.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| Methyl 9-(dimethylamino)-benzo[f]coumarin-2-carboxylate | Toluene (B28343) | 418 | 502 | 0.89 | acs.org |
| Methyl 8-dimethylaminobenzo[g]coumarin-3-carboxylate | Toluene | 456 | 530 | 0.98 | nih.gov |
| C392STP Ester | Dioxane | 387 | 461 | - | rsc.org |
| C392STP Ester | PBS | 389 | 525 | 0.115 | rsc.orgrsc.org |
| 6-Aryl-coumarin derivative (4e) | Chloroform | 383 | 521 | 0.62 | nih.gov |
The Allyl Ester Group as a Reactive Handle for Integration
The allyl group (-CH₂-CH=CH₂) is a versatile functional group that provides a covalent attachment point for integrating the coumarin fluorophore into hybrid systems. Unlike more reactive acrylate or methacrylate groups, the allyl group exhibits distinct reactivity, making it suitable for specific polymerization and modification strategies. nih.gov Two primary pathways for its use are copolymerization and thiol-ene click chemistry.
Free-Radical Copolymerization : The allyl double bond can participate in free-radical polymerization reactions, allowing this compound to be incorporated as a fluorescent monomer into polymer chains alongside monomers like styrene (B11656) or methyl acrylate. nih.govnih.gov This process creates intrinsically fluorescent polymers where the dye is part of the core structure, which can enhance the stability and performance of the fluorophore compared to simple physical blending. nih.gov The polymerization of allyl monomers can sometimes be less efficient than that of acrylates due to degradative chain transfer, but it remains a viable method for creating functional polymers. nih.govacs.org
Thiol-Ene "Click" Chemistry : The thiol-ene reaction is a highly efficient and specific "click" reaction where a thiol (R-SH) adds across the allyl double bond, typically initiated by UV light or a radical initiator. wikipedia.org This reaction is known for its high yield, rapid rate, and tolerance of various functional groups, making it an ideal method for surface modification and bioconjugation. wikipedia.orgresearchgate.net this compound can be "clicked" onto surfaces, polymers, or biomolecules that have been pre-functionalized with thiol groups. nih.govresearchgate.net This strategy allows for the precise placement of fluorescent tags on a variety of substrates, from porous polymer monoliths to biological macromolecules like heparin. researchgate.netnih.gov
| Reaction Type | Description | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Free-Radical Copolymerization | Incorporation of the allyl-coumarin monomer into a polymer backbone with other vinyl monomers (e.g., styrene, acrylates). | - Forms intrinsically fluorescent polymers.
| Synthesis of fluorescent polymers for sensors, OLEDs, and responsive materials. | nih.govnih.govnih.gov |
| Thiol-Ene "Click" Chemistry | Photo- or radical-initiated addition of a thiol group across the allyl double bond. | - High efficiency and yield.
| Grafting fluorescent tags onto surfaces, nanoparticles, and biomolecules. | wikipedia.orgresearchgate.netnih.gov |
| Metal-Catalyzed Deprotection | Cleavage of the allyl ester bond using a metal catalyst (e.g., Palladium) to release the carboxylic acid. | - Mild, selective deprotection.
| Use as a protecting group in multi-step synthesis where fluorescence is desired in the final product. | acsgcipr.org |
By leveraging these reaction pathways, this compound serves as a powerful component for designing sophisticated hybrid materials. It can be used to create fluorescently labeled polymers for tracking drug delivery vehicles, develop sensors where the coumarin's fluorescence changes upon interaction with an analyte, or pattern surfaces with fluorescent probes for advanced imaging and diagnostics. ncsu.edubohrium.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Allyl Ester Substitution on Molecular Properties and Interactions
The introduction of the allyl ester at the C3 position significantly influences the molecule's conformational flexibility and electronic landscape.
The allyl group (–CH₂–CH=CH₂) is not a rigid structure. Rotation around the single bonds allows for various spatial arrangements, which can affect how the molecule interacts with its environment. The ester linkage itself introduces a degree of planarity, but the subsequent allyl group can adopt different conformations. This flexibility can be important in biological contexts, potentially allowing the molecule to adapt its shape to fit into the active sites of enzymes or receptors. In the solid state, crystal packing forces will dictate the preferred conformation. For instance, in the crystal structure of a related compound, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the carboxyl group is rotated out of the plane of the coumarin (B35378) ring system by 11.4 (2)°. nih.gov This deviation from planarity, influenced by the allyl ester, can impact intermolecular interactions such as C–H⋯O hydrogen bonding, which in turn governs the formation of crystal lattices. nih.gov
Electronically, the allyl group is generally considered to be weakly electron-donating through inductive effects. However, its π-system can participate in conjugation, though this effect is insulated by the ester linkage and the sp³-hybridized methylene (B1212753) group. The primary electronic influence on the coumarin core comes from the ester group (–COOR) itself, which is electron-withdrawing. This effect is crucial in defining the photophysical properties of the coumarin scaffold. The presence of an electron-withdrawing group at the C3 position, in concert with potential electron-donating groups at other positions (like C7), creates a "push-pull" system that is characteristic of many fluorescent dyes. nih.govmdpi.com This intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule is fundamental to its fluorescence behavior. nih.govnih.gov
Modifications at the Coumarin Core and their Influence on Properties
The properties of coumarin-3-carboxylic acid, allyl ester are not solely determined by the allyl ester group but are also heavily influenced by the inherent characteristics of the coumarin nucleus and any additional substituents.
The photophysical properties of coumarins, such as their absorption and emission wavelengths, are highly tunable by adding substituents to the aromatic ring. nih.gov A general and effective strategy for designing fluorescent coumarin dyes involves placing electron-donating groups (EDGs) at the C7 position and electron-withdrawing groups (EWGs) at the C3 or C4 positions. nih.govnih.gov
Electron-Donating Groups (EDGs): Groups like amino (–NH₂), substituted amino (–NR₂), hydroxyl (–OH), or alkoxy (–OR) at the C7 position increase the electron density of the aromatic ring. ijsrp.org This enhances the intramolecular charge transfer towards the electron-withdrawing group at C3, leading to a redshift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov For example, the presence of a diethylamino group at C7 in a coumarin allyl ester derivative demonstrates this principle. nih.gov
Electron-Withdrawing Groups (EWGs): The carboxylic acid ester group at C3 already serves as an EWG. The strength of this effect can be modulated. While the allyl ester itself has a defined electron-withdrawing character, changing the ester group or adding other EWGs at position C4 (like –CF₃ or –CN) can further shift the emission to longer wavelengths. nih.gov
The interplay between these groups is summarized in the table below, illustrating the general trends observed in coumarin derivatives.
| Position | Substituent Type | Effect on Absorption/Emission | Rationale |
| C7 | Electron-Donating (e.g., -NR₂, -OH) | Redshift (Longer Wavelength) | Enhances intramolecular charge transfer (ICT) nih.gov |
| C3/C4 | Electron-Withdrawing (e.g., -COOR, -CN) | Redshift (Longer Wavelength) | Strengthens the "push-pull" system, facilitating ICT nih.govnih.gov |
| C6 | Electron-Donating | Can cause a redshift, though generally less pronounced than C7 substitution acs.org | Contributes to the overall electron density of the aromatic system |
| C5/C8 | Steric/Electronic | Can influence planarity and electronic distribution, with varied effects on photophysics acs.org | Substituents in these positions can cause steric hindrance, affecting the overall conformation |
The carboxylic acid group at the C3 position, from which the allyl ester is derived, is a key functional group that dictates the reactivity of the coumarin system. ias.ac.in This group activates the C4 position, making it susceptible to nucleophilic attack in Michael-type addition reactions. ias.ac.innih.gov The electron-withdrawing nature of the carboxyl moiety enhances the electrophilicity of the C4 carbon. ias.ac.in
Furthermore, coumarin-3-carboxylic acids are known to undergo decarboxylation reactions, a process that can be exploited to introduce a wide variety of functional groups at the C3 or C4 positions. ias.ac.inresearchgate.net This reactivity is crucial in synthetic organic chemistry for creating complex coumarin derivatives. researchgate.net While the esterification to an allyl ester reduces the immediate reactivity of the carboxylic acid itself, the underlying electronic activation of the coumarin core remains. The ester can be hydrolyzed back to the carboxylic acid, thus serving as a protecting group, or it can participate in reactions itself, for example, in palladium-catalyzed processes involving the allyl group. researchgate.net The presence of the carboxylic acid or its ester derivative is often crucial for certain transformations; in some cases, the free carboxylic acid is required for a reaction to proceed, while the corresponding ester is unreactive under the same conditions. ias.ac.inacs.org
Correlation between Molecular Structure and Photophysical Attributes
The fluorescence of coumarin derivatives is intimately linked to their molecular structure. The unsubstituted coumarin molecule itself is only weakly fluorescent. nih.gov The introduction of substituents is necessary to induce strong emission. The key to achieving bright fluorescence lies in creating an efficient intramolecular charge transfer (ICT) state. nih.govmdpi.com
The general structural requirements for a highly fluorescent coumarin are:
An Electron-Donating Group (EDG): Typically at the C7 position, to act as the electron source.
An Electron-Withdrawing Group (EWG): At the C3 or C4 position, to act as the electron sink.
The table below provides a qualitative correlation between structural features and the resulting photophysical properties for coumarin derivatives.
| Structural Feature | Photophysical Consequence | Example |
| EDG at C7 (e.g., -N(C₂H₅)₂) | Increased fluorescence quantum yield; Redshift in absorption and emission nih.govijsrp.org | 7-(diethylamino)coumarin derivatives |
| EWG at C3 (e.g., -COOR) | Redshift in absorption and emission; Enables ICT nih.gov | Coumarin-3-carboxylate esters |
| Extended π-conjugation | Redshift in absorption and emission; Potentially increased fluorescence quantum yield rsc.org | Fusing additional aromatic rings to the coumarin core |
| Increased structural rigidity | Reduced non-radiative decay; Increased fluorescence quantum yield nih.gov | Incorporating the C7 amino group into a rigid ring system like a julolidine |
Correlation between Molecular Structure and Mechanistic Biological Interactions
The relationship between the molecular structure of coumarin derivatives and their biological activity is a critical area of research, guiding the development of new therapeutic agents. For esters of coumarin-3-carboxylic acid, the nature of the ester group at the C-3 position of the coumarin scaffold plays a pivotal role in defining the compound's mechanistic interactions with biological targets. While direct and extensive research on the allyl ester of coumarin-3-carboxylic acid is not widely available, the structure-activity relationships (SAR) of analogous compounds provide a framework for understanding its potential biological profile.
The coumarin nucleus itself is a versatile scaffold known to interact with a variety of biological targets through mechanisms such as hydrophobic interactions, π-π stacking, and hydrogen bonding. The substituent at the C-3 position can significantly modulate these interactions and introduce new ones, thereby influencing both the potency and selectivity of the compound's biological effects.
Influence of the C-3 Ester Group on Biological Activity
The presence of an allyl group (–CH₂–CH=CH₂) in "this compound" introduces a reactive unsaturated bond. This functionality can potentially engage in specific interactions with biological macromolecules that are not possible for simple alkyl esters. The double bond in the allyl group can act as a Michael acceptor or participate in other covalent interactions with nucleophilic residues (such as cysteine or histidine) in target proteins. This potential for covalent modification could lead to irreversible inhibition of enzymes or receptors, a mechanism that often results in high potency.
Mechanistic Insights from Related Coumarin-3-Carboxylic Acid Derivatives
To understand the potential biological interactions of the allyl ester, it is informative to examine the established mechanisms of other coumarin-3-carboxylic acid derivatives.
Anticancer Activity: Many coumarin-3-carboxamides and other ester derivatives have been reported to exhibit significant anticancer activity. nih.govresearchgate.net Their mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases or protein kinases. nih.gov The orientation and binding of these derivatives within the active site of an enzyme are dictated by the nature of the C-3 substituent. It can be hypothesized that the allyl ester could position the coumarin scaffold in a way that facilitates favorable interactions with the target protein, while the allyl group itself might form specific contacts with hydrophobic pockets or even reactive residues.
Antimicrobial Activity: The antibacterial and antifungal activities of coumarin derivatives are also heavily influenced by the C-3 substituent. mdpi.comias.ac.inmdpi.com For some bacterial targets, the presence of a carboxylic acid at the C-3 position is crucial for activity. nih.gov Esterification of this carboxylic acid, as in the case of the allyl ester, modifies this property. The resulting ester may act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid, or it may possess its own distinct mechanism of action. The increased lipophilicity of the ester compared to the carboxylic acid could enhance its ability to penetrate bacterial cell walls.
The following table summarizes the influence of different substituents at the C-3 position on the biological activity of coumarin derivatives, providing a basis for predicting the behavior of the allyl ester.
| C-3 Substituent | Potential Biological Activity | Plausible Mechanistic Interaction |
| Carboxylic Acid | Antibacterial nih.gov | Interaction with bacterial enzymes or disruption of cell membrane integrity. |
| Carboxamides | Anticancer nih.govresearchgate.net | Inhibition of protein kinases or carbonic anhydrases through specific binding interactions. |
| Simple Alkyl Esters | Varied (Anticancer, Antimicrobial) | Modulation of lipophilicity, influencing cell penetration and target engagement. |
| Allyl Ester | Hypothesized: Anticancer, Antimicrobial | Potential for covalent modification of target proteins via the allyl group's double bond, leading to irreversible inhibition. Enhanced hydrophobic interactions. |
It is important to note that while these general trends provide valuable insights, the specific biological activity and mechanism of "this compound" can only be definitively determined through direct experimental evaluation. The unique electronic and steric properties of the allyl group suggest that it may confer novel biological activities or enhanced potency compared to other C-3 substituted coumarins.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of coumarin-3-carboxylic acid and its esters has been achieved through various methods, but targeted and efficient synthesis of the allyl ester warrants further investigation. Future research should focus on developing novel, green, and high-yield synthetic routes.
Advanced Catalytic Systems: Research into heteropolyacids (HPAs) as heterogeneous and recyclable catalysts has shown promise for the synthesis of coumarin-3-carboxylic acids and their derivatives with high yields and purity. researchgate.net Future work could adapt these HPA-mediated syntheses for the direct esterification of coumarin-3-carboxylic acid with allyl alcohol. Similarly, exploring Lewis acid metal ion-exchanged molecular sieves in solvent-free conditions could offer an environmentally friendly pathway. acgpubs.org The use of waste curd water, which acts as a biodegradable catalytic solvent under ultrasonic irradiation, presents an innovative and green alternative to conventional methods for producing the parent acid, a necessary precursor. eurjchem.com
Mild Esterification Techniques: The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), has been successfully employed for synthesizing various cycloalkyl esters of coumarin-3-carboxylic acid. mdpi.com Optimizing this mild and efficient method for allyl alcohol could provide a reliable route to the target compound. mdpi.comnih.gov Other coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) could also be explored. nih.gov
One-Pot and Multicomponent Reactions: Developing one-pot methodologies, such as the iridium-photocatalyzed reaction used for 3-alkyl coumarins, could streamline the synthesis of the allyl ester derivative from simple starting materials like salicylaldehydes. frontiersin.orgnih.gov Furthermore, multicomponent reactions, for instance those catalyzed by FeCl3 involving salicylaldehydes, Meldrum's acid, and alcohols, could be tailored for the inclusion of allyl alcohol, providing a direct and efficient synthetic strategy. mdpi.com
Deeper Mechanistic Insights into Chemical Transformations
Understanding the reaction mechanisms governing the transformations of coumarin-3-carboxylic acid, allyl ester is crucial for controlling its reactivity and designing new applications.
Photocleavage Mechanisms: Allylic coumarins are known to function as photocleavable protecting groups (PPGs). nih.gov The mechanism involves heterolytic bond cleavage from the first singlet excited state (S1), forming a contact ion pair (CIP). nih.gov Future studies should focus on the specific dynamics of the CIP formed from the allyl ester, investigating the influence of the allyl group on the stability of the cationic coumarin (B35378) chromophore and the efficiency of the photocleavage. The irradiation of allylic coumarins in aqueous media leads to the formation of allylic alcohols through water trapping of the cationic intermediate. nih.gov Detailed mechanistic studies, potentially using time-resolved spectroscopy and computational modeling, are needed to fully understand this SN1' type reaction for the allyl ester. nih.gov
Decarboxylative Reactions: The carboxyl group of coumarin-3-carboxylic acids acts as a directing group, enabling various C3 and C4 functionalization reactions that proceed via decarboxylation. ias.ac.in Research is needed to explore whether the allyl ester can undergo similar decarboxylative cross-coupling, arylation, and alkenylation reactions, potentially catalyzed by transition metals like palladium, copper, or ruthenium. ias.ac.in Understanding the interplay between ester cleavage and decarboxylation under different catalytic conditions is a key area for future investigation.
Radical Pathways: The involvement of radical intermediates has been observed in copper-catalyzed coupling reactions of coumarin-3-carboxylic acids. ias.ac.in Future mechanistic studies should probe the potential for the allyl ester to participate in radical addition reactions, which could open up novel synthetic routes to complex molecules.
Catalyst-Substrate Interactions: Detailed mechanistic case studies, similar to those performed on nickel-catalyzed C(acyl)-N functionalization, are required to understand the interaction between the allyl ester and various catalyst systems. nih.gov Elucidating the accessibility of different oxidation states (e.g., Ni(0), Ni(I), Ni(II)) and the preference for electrophile-first versus nucleophile-first mechanistic manifolds will be critical for rationally designing more efficient cross-coupling methodologies involving this substrate. nih.gov
Advanced Photophysical Engineering for Specific Applications
The inherent fluorescence of the coumarin core provides a platform for developing advanced photophysical properties in the allyl ester derivative.
Tuning Photolysis Efficiency: The quantum yield (QY) of coumarin-based photocages can be improved by stabilizing the cationic chromophore formed during photocleavage. nih.gov Future research should systematically explore how modifications to the coumarin ring of the allyl ester (e.g., substitution at the 6, 7, or 8 positions) can enhance the photolysis efficiency at specific wavelengths, such as 390 nm. nih.gov
Fluorescent Readouts: Upon irradiation, allylic coumarins can yield highly fluorescent photoproducts. nih.gov Engineering the allyl ester to produce a photoproduct with a significant fluorescence turn-on response upon uncaging would be highly valuable for developing fluorescent probes and sensors. The photophysical properties, including fluorescence quantum yields and lifetimes, are sensitive to the solvent environment and substitution patterns on the coumarin ring. researchgate.netrsc.org
Excitation Wavelength Dependency: The photophysical behavior of some coumarin derivatives is dependent on the excitation wavelength. researchgate.netrsc.org Investigating this phenomenon for this compound could lead to the development of probes with multiplexing capabilities, where different outputs can be triggered by different light inputs.
Dual Fluorescence: Certain benzo[g]coumarin derivatives exhibit dual fluorescence in solvents of intermediate polarity. acs.org Exploring whether structural modifications to the allyl ester could induce similar dual emission behavior could lead to the creation of ratiometric sensors that provide more reliable and quantitative measurements in complex environments.
Elucidation of Unexplored Biological Mechanism Pathways
While the biological activities of many coumarin derivatives are well-documented, the specific pathways modulated by the allyl ester remain largely unexplored.
Neuroprotective Pathways: Coumarin-3-carboxylic acid has been implicated in neuroprotection through the regulation of GSK3β. researchgate.net Furthermore, other derivatives act as modulators of N-Methyl-D-aspartate receptors (NMDARs), which are involved in numerous neurological disorders. nih.gov Future research should investigate whether the allyl ester derivative retains or modifies this activity, potentially offering a novel therapeutic template for conditions like Alzheimer's disease, Parkinson's disease, or epilepsy. researchgate.netnih.gov Novel coumarin-chalcone derivatives have shown neuroprotective effects by activating the CREB signaling pathway, suggesting another potential mechanism to be explored for the allyl ester. nih.gov
Enzyme Inhibition: Coumarin-3-carboxamides have been developed as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.gov The unique structure of the allyl ester should be screened against a panel of enzymes, including cholinesterases and kinases like casein kinase 2 (CK2), to identify novel inhibitory activities. nih.govresearchgate.net The carboxylic acid at the C3 position has been shown to be important for the antibacterial activity of some coumarins, and it is worth investigating if the allyl ester modification impacts this. nih.gov
Anticancer Mechanisms: Various coumarin derivatives exhibit anticancer properties by targeting enzymes like topoisomerase II and VEGFR2. nih.gov The allyl ester should be evaluated for its cytotoxic effects on different cancer cell lines, such as HepG2 and HeLa, and subsequent mechanistic studies should aim to identify its molecular targets and signaling pathways. nih.gov
Targeted Delivery and Release: The photocleavable nature of the allyl ester makes it a prime candidate for the development of photo-activated pro-drugs. Future work could involve attaching a known bioactive molecule to the coumarin scaffold via the allyl ester linkage, allowing for light-triggered release of the therapeutic agent at a specific site, thereby minimizing off-target effects.
Development of Next-Generation Functional Materials and Chemical Biology Tools
The combination of a photoreactive group and a versatile scaffold makes this compound an excellent building block for advanced materials and tools.
Functional Polymers: Coumarin moieties are incorporated into polymers to create materials with unique optical and photochemical properties. mdpi.com The allyl group of the ester provides a reactive handle for polymerization. Future research could focus on synthesizing polymers incorporating the allyl ester for applications such as solution-processed organic light-emitting diodes (OLEDs), where coumarins act as light emitters, or for creating photo-responsive polymer networks. mdpi.com
Chemical Probes and Sensors: Coumarin-3-carboxylic acid itself has been used as a specific and sensitive detector for hydroxyl radicals (.OH). nih.gov The allyl ester could be developed into photochemically-controlled probes. For instance, it could be used to cage a fluorescent dye or a bioactive small molecule, with light-induced cleavage of the ester bond releasing the payload and providing a measurable signal. The use of coumarin derivatives as fluorescent probes for biological imaging is a rapidly growing field. google.com
Bioactive Coatings: Given the known antimicrobial and antifungal properties of many coumarins, polymers derived from the allyl ester could be used to create bioactive coatings for medical devices or other surfaces, preventing biofilm formation. mdpi.com
Advanced Chemical Biology Tools: The allyl group can participate in various bioorthogonal reactions. This dual functionality—photocleavage and bioorthogonal reactivity—could be harnessed to create sophisticated chemical biology tools. For example, a protein of interest could be labeled using the allyl group, and then a caged substrate could be released in its vicinity using light, allowing for precise spatiotemporal control over biological processes.
Q & A
Basic: What are the standard synthetic routes for Coumarin-3-carboxylic acid, allyl ester, and how do they differ in methodology?
The compound is typically synthesized via two primary routes:
- Knoevenagel Condensation : Salicylaldehyde and ethyl acetoacetate undergo condensation in the presence of a catalyst (e.g., piperidine) to form coumarin-3-carboxylic acid. Subsequent esterification with allyl alcohol yields the allyl ester. This method emphasizes mild conditions but may require purification steps to remove unreacted intermediates .
- Malonate-Based Synthesis : Diethyl malonate reacts with salicylaldehyde under molecular sieve mediation, followed by allylation. This route offers higher yields (up to 65.3%) but involves rigorous reaction tracking via thin-layer chromatography (TLC) to optimize intermediate formation .
Key Consideration : The choice of method depends on yield priorities versus purification simplicity.
Basic: How is the structural confirmation of this compound validated in synthetic studies?
Structural validation employs:
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- <sup>1</sup>H NMR : To identify proton environments, such as allyl group signals (δ 4.6–5.3 ppm for CH2=CH-CH2) and coumarin aromatic protons (δ 6.2–8.1 ppm) .
- FT-IR : To detect ester carbonyl stretches (~1740 cm<sup>-1</sup>) and coumarin lactone peaks (~1700 cm<sup>-1</sup>) .
Methodological Note : Cross-validation with multiple techniques is critical to rule out isomerization byproducts.
Advanced: How can researchers address contradictions in reported synthetic yields (e.g., 65% vs. lower yields) for this compound?
Discrepancies arise from:
- Catalyst Efficiency : Molecular sieves or hexahydropyridine in diethyl malonate routes improve yield by absorbing water, shifting equilibrium toward product formation .
- Byproduct Formation : Allyl ester hydrolysis or dimerization during prolonged reaction times can reduce yields. Real-time monitoring via TLC or HPLC-MS is advised to terminate reactions at optimal conversion .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic acyl substitution during esterification but may require post-synthesis neutralization .
Recommendation : Optimize reaction parameters (time, solvent, catalyst) systematically using design-of-experiments (DoE) approaches.
Advanced: What strategies are effective for enhancing the thermal stability of this compound in polymer matrices?
Thermal stability is critical for applications like photoresists or copolymers. Strategies include:
- Copolymerization : Incorporating allyl ester monomers with thermally stable backbones (e.g., styrene or acrylates) reduces decomposition rates. Thermal analysis (TGA/DSC) reveals degradation onset temperatures (~200–250°C) and guides monomer ratios .
- Initiator Selection : Radical initiators with lower activation energies (e.g., AIBN) enable controlled polymerization without excessive heat exposure .
Data Insight : STA449F3 thermal analyzers provide precise decomposition profiles under nitrogen atmospheres .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
- HPLC-MS : Detects trace impurities (e.g., unreacted coumarin acid or allyl alcohol) with high sensitivity .
- Elemental Analysis : Validates stoichiometric carbon/hydrogen ratios to confirm synthesis fidelity .
- Melting Point Analysis : Sharp melting points (reported range: 95–100°C) indicate crystalline purity .
Caution : Residual solvents (e.g., ethanol) may skew results; use vacuum drying prior to analysis.
Advanced: How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced biological activity?
SAR studies suggest:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the coumarin 6-position enhance hypolipidemic activity, while allyl ester flexibility improves membrane permeability .
- Oxime Ester Derivatives : Replacing the allyl group with oxime esters (e.g., niacin-linked derivatives) increases metabolic stability and target affinity .
Experimental Design : Use computational docking (e.g., AutoDock) to predict binding modes before synthetic validation.
Basic: What safety protocols are essential when handling this compound?
- Toxicity Data : Skin irritation (MLD = 10 mg/24H in rabbit models) necessitates gloves and fume hood use .
- Storage : Store in amber vials at 4°C to prevent photodegradation or hydrolysis .
- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze esters into less hazardous carboxylic acids .
Advanced: How can researchers mitigate hazardous byproducts during large-scale synthesis?
- Byproduct Identification : GC-MS profiles of reaction mixtures detect allyl glycidyl ether or epoxide derivatives, which are irritants .
- Green Chemistry Approaches : Use immobilized enzymes (e.g., lipases) for esterification to reduce toxic solvent use and improve selectivity .
Advanced: What role does this compound play in photopolymerization applications?
The allyl group participates in radical-mediated polymerization, forming crosslinked networks. Key findings:
- FT-IR Monitoring : C=C bond disappearance (1630 cm<sup>-1</sup>) tracks polymerization progress .
- UV Initiators : Benzoin ethers synergize with coumarin’s UV absorbance to accelerate curing .
Basic: How is the compound’s solubility profile characterized for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
